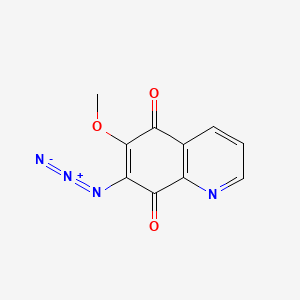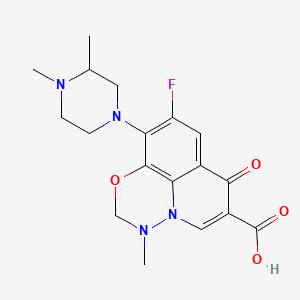
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and consumer products due to its ability to lower the surface tension of liquids, making it an effective detergent and emulsifier.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate typically involves the reaction of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed into a reaction chamber containing sulfur trioxide. The resulting intermediate is then neutralized with sodium hydroxide to produce the final product. The process is optimized for high yield and efficiency, with careful monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The conditions typically include a basic environment and moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions require anhydrous conditions and low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl sulfates, while oxidation and reduction reactions can lead to the formation of different alcohols or hydrocarbons.
Applications De Recherche Scientifique
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in various chemical reactions to enhance solubility and reactivity.
Biology: The compound is employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Industry: The compound is widely used in detergents, shampoos, and other personal care products for its cleaning and foaming properties.
Mécanisme D'action
The mechanism of action of Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate involves its ability to reduce surface tension and disrupt lipid bilayers. This makes it effective in solubilizing hydrophobic compounds and breaking down cell membranes. The molecular targets include lipid molecules in cell membranes, leading to their disintegration and the release of cellular contents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium di-(2-ethylhexyl) sulfosuccinate
- 2-Ethylhexyl acrylate
- 2-Ethylhexyl acetate
Uniqueness
Compared to similar compounds, Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate stands out due to its superior surfactant properties and its ability to function effectively in a wide range of pH conditions. It also has a higher solubility in water and better emulsifying capabilities, making it more versatile for various applications.
Propriétés
Numéro CAS |
62174-79-2 |
|---|---|
Formule moléculaire |
C19H39NaO6S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
sodium;1,3-bis(2-ethylhexoxy)propan-2-yl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(25-26(20,21)22)16-24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
FFCPFRIFLJGEEQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)COCC(COCC(CC)CCCC)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


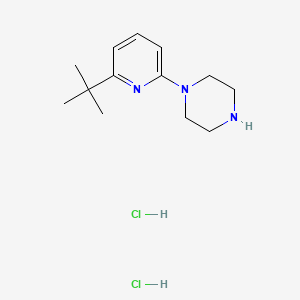
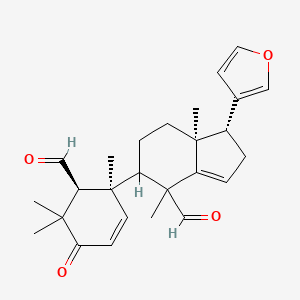


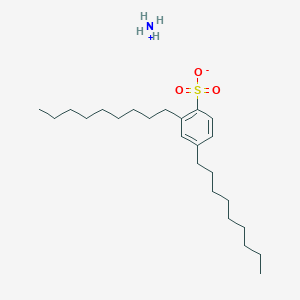
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
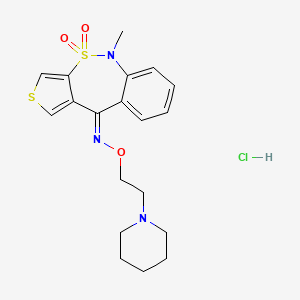

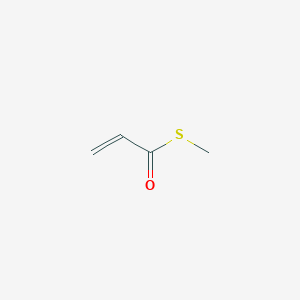

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
